5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C7H10ClN3 It is a bicyclic compound that features a pyrido-pyrimidine core structure
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is the extracellular signal-regulated kinase (Erks) . Erks are a group of proteins that play a crucial role in transmitting signals from the cell surface to the DNA in the nucleus, regulating various cellular activities such as proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its target, Erks, by inhibiting their activity . This inhibition results in the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . RSK is a family of protein kinases that mediate signal transduction downstream of the MAPK/ERK pathway, which is involved in cell growth, survival, and proliferation .
Biochemical Pathways
The compound affects the MAPK/ERK pathway . By inhibiting Erks, the compound disrupts the normal functioning of this pathway, leading to a decrease in the activity of downstream effectors such as RSK . This can have various effects on the cell, depending on the specific context and environment.
Result of Action
The inhibition of Erks by this compound leads to a decrease in the activity of downstream effectors in the MAPK/ERK pathway . This can result in the suppression of cell growth, survival, and proliferation , potentially making the compound useful in the treatment of conditions characterized by abnormal cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C . Furthermore, the biological environment, including the presence of other molecules and the pH of the surroundings, can also impact the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically involves the reaction of pyridine derivatives with pyrimidine derivatives. One common method involves the cyclization of 2-aminopyridine with formamide under acidic conditions to form the pyrido-pyrimidine core. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic or neutral conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrido-pyrimidines .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
- 4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is unique due to its specific structural features and the presence of both pyridine and pyrimidine rings. This dual-ring system allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-8-3-6-4-9-5-10-7(1)6;/h4-5,8H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBJBSQBCVWFMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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